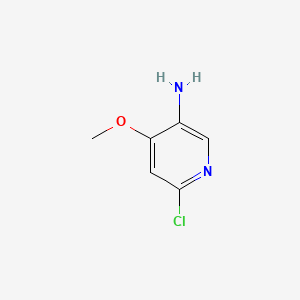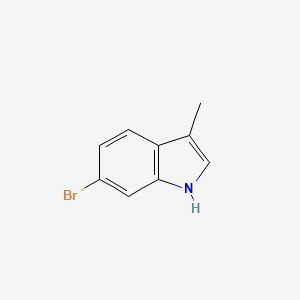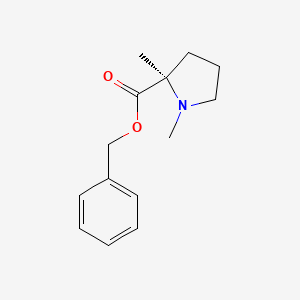
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-Boc-2-piperidinecarboxylic acid benzyl ester and is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). It may also act by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects. Studies have suggested that it may have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which could help to reduce inflammation in the body. Furthermore, it has been shown to have potential neuroprotective effects, which could make it a promising treatment for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate in lab experiments is its high purity and yield. This makes it an ideal compound for use in drug development studies. Additionally, it has been shown to have promising activity against cancer cells, which makes it a valuable compound for cancer research. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate. One of the primary areas of research is in the development of new drugs. This compound has shown promising activity against cancer cells, and further research is needed to determine its potential as an anticancer agent. Additionally, research is needed to better understand its mechanism of action and its potential use in the treatment of various neurological disorders. Furthermore, research is needed to investigate its potential as an anti-inflammatory agent and its effects on oxidative stress in the body.
Métodos De Síntesis
The synthesis of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves the reaction of 2-piperidone with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with Boc2O to obtain the final compound. The yield of this synthesis method is typically high, and the purity of the compound is also excellent.
Aplicaciones Científicas De Investigación
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to have promising activity against cancer cells, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders.
Propiedades
IUPAC Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

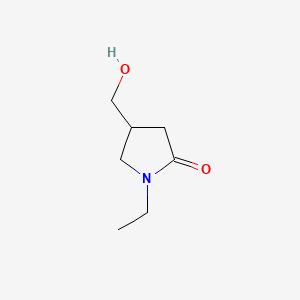
![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)


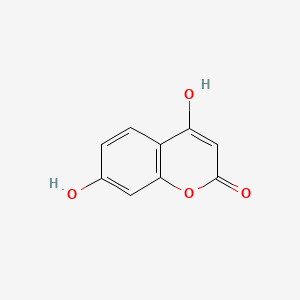
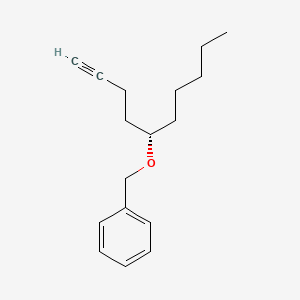
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)
